molecular formula C25H21BrFN5O2S B2582553 5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898465-53-7

5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2582553
CAS No.: 898465-53-7
M. Wt: 554.44
InChI Key: DNFHJQHPVVHIGX-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-bromophenyl group, a 4-(2-fluorophenyl)piperazine moiety, and a furan-2-yl group. The furan group could contribute to π-π stacking interactions. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SCXRD) and spectroscopic methods (e.g., NMR, IR), as seen in related studies .

Properties

IUPAC Name

5-[(4-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrFN5O2S/c26-17-9-7-16(8-10-17)21(31-13-11-30(12-14-31)19-5-2-1-4-18(19)27)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFHJQHPVVHIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Overview

The molecular formula of the compound is C25H21BrFN5O2SC_{25}H_{21}BrFN_{5}O_{2}S, and it has a molecular weight of 554.4 g/mol . The presence of bromine and fluorine atoms in the structure suggests potential interactions with biological targets that could lead to various therapeutic effects.

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to those containing thiazole and triazole moieties have been tested in picrotoxin-induced convulsion models. These studies showed that certain analogues could provide significant protection against seizures, with effective doses suggesting a promising avenue for developing new anticonvulsant medications .

Antitumor Activity

Thiazole and triazole compounds have been extensively studied for their anticancer effects. Recent investigations into thiazole-integrated pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation across various lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study reported an analogue with an IC50 value of 5.71 μM , indicating superior efficacy compared to standard treatments like 5-fluorouracil . The structural features contributing to this activity include electron-withdrawing groups that enhance interaction with cellular targets.

Antibacterial Properties

The antibacterial efficacy of thiazole derivatives has also been documented. Compounds synthesized with imidazotriazole structures showed enhanced activity against various bacterial strains, including Staphylococcus epidermidis. The presence of specific substituents was crucial for achieving higher antimicrobial activity . This suggests that the compound may also possess similar antibacterial properties.

Case Study 1: Anticonvulsant Screening

In a study evaluating various thiazole derivatives for anticonvulsant activity, compounds similar to the target compound were tested using animal models. Results indicated a significant protective effect against induced seizures, highlighting the potential for developing new therapies for epilepsy .

Case Study 2: Anticancer Efficacy

A series of thiazole-pyridine hybrids were synthesized and evaluated against multiple cancer cell lines. One particular derivative exhibited remarkable cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics. This finding underscores the importance of structural diversity in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AnticonvulsantSignificant seizure protection
AntitumorIC50 = 5.71 μM against MCF-7
AntibacterialEffective against Staphylococcus spp.

Chemical Reactions Analysis

Reactivity at the 4-Bromophenyl Group

The bromine atom at the para position of the phenyl ring enables participation in:

Reaction TypeConditionsProductKey References
Nucleophilic Aromatic Substitution K₂CO₃/DMF, 80°CReplacement with amines/thiols
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂OBiaryl derivatives
Ulmann Coupling CuI, 1,10-phenanthroline, K₃PO₄Diarylamines

For example, cross-coupling with boronic acids under palladium catalysis yields biaryl analogs with enhanced π-stacking capabilities.

Piperazine Ring Modifications

The 4-(2-fluorophenyl)piperazine subunit undergoes:

Acylation/Alkylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂/TEA to form N-acylated derivatives

  • Quaternary ammonium salts form via alkyl halide reactions (e.g., methyl iodide in MeCN)

Ring-Opening Reactions

  • Treatment with strong acids (HCl, H₂SO₄) cleaves the piperazine ring, producing diamino intermediates

Thiazolo[3,2-b] triazole Core Reactivity

The fused thiazole-triazole system exhibits:

Electrophilic Substitution

  • Bromination at C-7 using NBS in CCl₄

  • Nitration (HNO₃/H₂SO₄) at electron-rich positions

Ring Functionalization

ReactionReagentOutcome
Oxidation H₂O₂/AcOHSulfoxide formation at thiazole sulfur
Reduction NaBH₄/NiCl₂Partial saturation of triazole ring

Furan-2-yl Group Transformations

The furan ring participates in:

Diels-Alder Reactions

  • Reacts with maleic anhydride at 110°C to form bicyclic adducts

Electrophilic Additions

  • Vilsmeier-Haack formylation (POCl₃/DMF) introduces aldehydes at C-5

Hydroxyl Group at C-6

The phenolic -OH group enables:

  • Etherification : Williamson synthesis with alkyl halides (K₂CO₃/DMF)

  • Esterification : Acetylation with Ac₂O/pyridine

Metal-Complexation Behavior

The compound acts as a polydentate ligand:

  • Forms stable complexes with Cu(II)/Zn(II) in ethanol/water

  • Coordination occurs via triazole N-atoms and furan oxygen

Key Stability Considerations

  • Photodegradation : The bromophenyl-thiazole system shows λmax-dependent decomposition under UV light

  • Hydrolytic Stability : Resists hydrolysis at pH 2–10 but degrades in strong alkaline conditions (pH >12)

This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial and anticancer agents, though further kinetic studies are needed to optimize synthetic pathways .

Comparison with Similar Compounds

Halogen-Substituted Thiazole Derivatives

Compound 4 (Chloro derivative) and 5 (Bromo derivative)

  • Structure : 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
  • Key Differences :
    • Chloro vs. bromo substituents at the 4-aryl position.
    • Both are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit.
    • The fluorophenyl group adopts a perpendicular orientation relative to the planar core in one molecule .
  • Pharmacological Relevance : The chloro derivative exhibits antimicrobial activity, suggesting bromo analogs (like the target compound) may have enhanced hydrophobic interactions due to bromine’s larger van der Waals radius .

4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f)

  • Structure : C₁₂H₁₁BrFN₃S₂ (MW: 360.26 g/mol), featuring a bromophenyl group and a fluorophenyl hydrazone .
  • Synthesis : High yield (96%) via condensation, purified via column chromatography (PE/EtOAc).
  • Comparison : Unlike the target compound, 4f lacks a piperazine ring and triazole core but shares halogenated aryl groups, indicating divergent binding mechanisms .

Piperazine-Containing Triazolone Derivatives

Examples from Pharmacopeial Forum (PF 43(1))

  • Structure : Triazolone derivatives with piperazine linked to dichlorophenyl-dioxolane moieties (e.g., 4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl) .
  • Comparison : The target compound’s 4-(2-fluorophenyl)piperazine group may offer improved selectivity compared to dichlorophenyl analogs due to fluorine’s electronegativity and smaller steric hindrance .

Benzothiazole-Pyrazoline Hybrids

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Structure : Combines benzothiazole and pyrazoline moieties with methoxyphenyl substituents .

Structural and Functional Insights

Crystallographic and Spectroscopic Characterization

  • SCXRD : Compounds 4 and 5 were analyzed using SHELX programs, with ORTEP-III for visualization . The target compound likely requires similar methods for conformational analysis.
  • NMR/IR : ’s 4f and the target compound both rely on ¹H/¹³C NMR and IR for functional group verification .

Pharmacological Potential

  • Antimicrobial Activity : The chloro derivative (Compound 4) suggests bromo-substituted analogs (e.g., the target) could have enhanced potency due to increased lipophilicity .
  • CNS Applications : Piperazine-containing compounds (e.g., PF 43(1) derivatives) are common in CNS drugs, implying the target compound may cross the blood-brain barrier .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Halogen Substituents Molecular Weight (g/mol) Pharmacological Activity
Target Compound Thiazolo-triazole 4-Bromophenyl, 2-Fluorophenyl ~550 (estimated) Not reported
Compound 4 (Chloro) Thiazole-pyrazole-triazole 4-Chlorophenyl ~500 (estimated) Antimicrobial
4f Thiazole-hydrazone 4-Bromophenyl, 3-Fluorophenyl 360.26 Not reported
PF 43(1) Derivative Triazolone-piperazine 2,4-Dichlorophenyl ~600 (estimated) Not reported

Table 2: Crystallographic Data for Isostructural Compounds 4 and 5

Parameter Compound 4 (Chloro) Compound 5 (Bromo)
Crystal System Triclinic Triclinic
Space Group P̄1 P̄1
Asymmetric Unit Molecules 2 2
Fluorophenyl Orientation Perpendicular (1/2) Perpendicular (1/2)

Q & A

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) for yield improvement .
  • Employ flow chemistry for precise control over exothermic steps and reduced side reactions .

Advanced: How can X-ray crystallography and spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation, λ = 1.54178 Å) confirms stereochemistry and bond angles. For example, the dihedral angle between the thiazolo-triazole core and the 4-bromophenyl group is typically 85–90°, as observed in analogous structures .
  • Vibrational spectroscopy : FT-IR and Raman spectroscopy identify key functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-F stretch at ~1,220 cm⁻¹) .
  • DFT calculations : Compare experimental spectra with theoretical models (B3LYP/6-311+G(d,p)) to validate molecular geometry and electronic properties .

Advanced: What experimental designs are suitable for evaluating this compound’s affinity for serotonin (5-HT) and dopamine receptors?

Answer:

  • Radioligand binding assays :
    • Use [³H]GR127935 (5-HT1D antagonist) or [³H]SCH23390 (D1 antagonist) in competition assays with HEK293 cells expressing recombinant receptors .
    • Calculate IC₅₀ values and Ki using nonlinear regression (e.g., GraphPad Prism).
  • Functional assays :
    • Measure cAMP accumulation (for Gαs-coupled receptors) or calcium flux (for Gαq-coupled receptors) to assess agonist/antagonist activity .
  • Molecular docking : Perform AutoDock Vina simulations with receptor crystal structures (e.g., PDB ID: 6WGT for 5-HT1D) to predict binding modes and key interactions (e.g., piperazine nitrogen with Asp3.32) .

Advanced: How can researchers address contradictions in reported enzyme inhibition data (e.g., MAO-A vs. COX-2)?

Answer:
Discrepancies often arise from:

  • Assay conditions : Variations in pH (e.g., MAO-A activity is pH-sensitive), substrate concentration, or incubation time. Standardize protocols using guidelines from Pharmacopeial Forum .
  • Enzyme sources : Recombinant human enzymes vs. tissue extracts may differ in post-translational modifications. Validate with orthogonal methods (e.g., Western blotting for enzyme purity).
  • Cellular vs. acellular systems : Account for membrane permeability by comparing IC₅₀ in cell-free (e.g., purified COX-2) and cell-based (e.g., RAW264.7 macrophages) assays .

Basic: What methodological approaches ensure stability assessment of this compound under physiological conditions?

Answer:

  • HPLC stability studies :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Gradient of acetonitrile/0.1% formic acid.
    • Detect degradation products at λ = 254 nm .
  • Forced degradation : Expose the compound to heat (40–60°C), UV light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify major degradation pathways (e.g., hydrolysis of the furan ring or oxidation of the piperazine moiety) .

Advanced: How can in vitro and in vivo pharmacokinetic (PK) studies be designed to prioritize this compound for further development?

Answer:

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • In vivo PK :
    • Administer IV/PO doses (1–10 mg/kg) in rodents. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h.
    • Calculate AUC, Cmax, and t½ using non-compartmental analysis (WinNonlin) .

Advanced: What strategies mitigate off-target effects in functional assays, particularly for piperazine-containing compounds?

Answer:

  • Counter-screening : Test against panels of GPCRs (e.g., CEREP’s Psychoactive Drug Screen) to identify cross-reactivity .
  • Structure-activity relationship (SAR) : Modify the piperazine substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to enhance selectivity .
  • Knockout models : Use CRISPR-edited cell lines (e.g., 5-HT1D KO) to confirm on-target effects .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS :
    • Ionization: ESI+ for protonated molecular ion [M+H]⁺.
    • MRM transitions: Select precursor → product ions (e.g., m/z 600 → 423 for quantification).
    • LLOQ: Validate to 1 ng/mL in plasma .
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (C18 cartridges) .

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